molecular formula C9H6Cl2N2 B576628 5-(3,4-dichlorophenyl)-1H-imidazole CAS No. 13608-74-7

5-(3,4-dichlorophenyl)-1H-imidazole

Cat. No.: B576628
CAS No.: 13608-74-7
M. Wt: 213.061
InChI Key: DDQLYDRGTMKLDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-Dichlorophenyl)-1H-imidazole is a substituted imidazole derivative that serves as a valuable synthon and core structural motif in medicinal chemistry and drug discovery research. The imidazole ring is a five-membered heterocyclic moiety with two nitrogen atoms, known for its amphoteric nature and high solubility in polar solvents, which makes it a privileged scaffold in the design of biologically active compounds . This specific compound, featuring a 3,4-dichlorophenyl substituent, is a key intermediate for synthesizing novel molecules targeting a wide spectrum of therapeutic areas. Research into imidazole derivatives has demonstrated their significant potential in developing agents with antibacterial, antifungal, antitumor, anti-inflammatory, and analgesic properties . The compound's structure is a core component in various pharmacologically active substances, and its mechanism of action in research settings often involves interaction with enzymatic targets, such as cyclooxygenase (COX) for anti-inflammatory studies or glucosamine-6-phosphate synthase for antimicrobial investigations . This product is intended for research purposes as a building block in organic synthesis and for the exploration of new chemical entities. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3,4-dichlorophenyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c10-7-2-1-6(3-8(7)11)9-4-12-5-13-9/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQLYDRGTMKLDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=CN2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60702215
Record name 5-(3,4-Dichlorophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60702215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13608-74-7
Record name 5-(3,4-Dichlorophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60702215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-(3,4-dichlorophenyl)-1H-imidazole: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 5-(3,4-dichlorophenyl)-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Given the limited direct literature on this specific isomer, this document synthesizes information from closely related analogues to project a detailed profile. We will explore a plausible synthetic route, predict its physicochemical and spectroscopic characteristics, and discuss its potential biological activities based on the established pharmacology of the dichlorophenyl-imidazole scaffold.

Introduction: The Imidazole Scaffold in Drug Discovery

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and amphoteric nature make it a versatile scaffold for designing molecules with a wide range of biological activities.[1][2] The incorporation of a dichlorophenyl moiety can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its potency and metabolic stability. This guide focuses on the 5-(3,4-dichlorophenyl)-1H-imidazole isomer, a potentially valuable yet under-explored compound.

Proposed Synthesis of 5-(3,4-dichlorophenyl)-1H-imidazole

Proposed Reaction Scheme

The synthesis would proceed via the in situ formation of an aldimine from 3,4-dichlorobenzaldehyde and ammonia (or a protected form thereof), which then reacts with TosMIC in a [3+2] cycloaddition. Subsequent elimination of p-toluenesulfinic acid and aromatization yields the target imidazole.

Van_Leusen_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 3,4-Dichlorobenzaldehyde 3,4-Dichlorobenzaldehyde Aldimine In situ Aldimine Formation 3,4-Dichlorobenzaldehyde->Aldimine + NH3 Ammonia Ammonia (NH3) Ammonia->Aldimine TosMIC Tosylmethyl isocyanide (TosMIC) Cycloadduct [3+2] Cycloaddition TosMIC->Cycloadduct Aldimine->Cycloadduct + TosMIC (Base, e.g., K2CO3) Imidazoline 4-Tosyl-2-imidazoline Intermediate Cycloadduct->Imidazoline Cyclization Product 5-(3,4-dichlorophenyl)-1H-imidazole Imidazoline->Product - p-Toluenesulfinic acid (Aromatization)

Caption: Proposed Van Leusen synthesis of 5-(3,4-dichlorophenyl)-1H-imidazole.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of 3,4-dichlorobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or acetonitrile, add a source of ammonia (e.g., ammonium acetate, 2-3 equivalents).

  • Aldimine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the in situ formation of the corresponding aldimine.

  • TosMIC Addition: Add tosylmethyl isocyanide (TosMIC, 1.1 equivalents) and a base (e.g., potassium carbonate, 2 equivalents) to the reaction mixture.

  • Cycloaddition and Aromatization: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction time may vary from a few hours to overnight.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 5-(3,4-dichlorophenyl)-1H-imidazole.

Predicted Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic properties of 5-(3,4-dichlorophenyl)-1H-imidazole can be predicted based on data from its isomers and other closely related substituted phenylimidazoles.[7][8][9]

Predicted Physicochemical Data
PropertyPredicted ValueRationale/Reference
Molecular Formula C₉H₆Cl₂N₂Based on chemical structure
Molecular Weight 213.07 g/mol Calculated from the molecular formula
Appearance White to off-white solidTypical for small molecule imidazoles[10]
Melting Point 160-180 °CInferred from similar phenylimidazoles[7]
Solubility Soluble in organic solvents (e.g., DMSO, DMF, methanol), slightly soluble in water.General solubility of phenylimidazoles[10]
pKa ~5-6 (basic), ~13-14 (acidic)Inferred from imidazole and its derivatives
Predicted Spectroscopic Data
  • ¹H NMR (in DMSO-d₆):

    • Imidazole Protons: A singlet for the C2-H is expected around δ 8.0-8.5 ppm. A singlet for the C4-H is anticipated around δ 7.0-7.5 ppm. A broad singlet for the N-H proton is expected at δ 12.0-13.0 ppm.

    • Aromatic Protons: The 3,4-dichlorophenyl group will exhibit a characteristic three-proton system in the aromatic region (δ 7.5-8.0 ppm), likely as a doublet, a singlet (or a doublet with a small coupling constant), and a doublet of doublets.

  • ¹³C NMR (in DMSO-d₆):

    • Imidazole Carbons: The C2 carbon is expected to appear around δ 135-140 ppm. The C4 and C5 carbons are predicted to be in the range of δ 115-130 ppm.

    • Aromatic Carbons: The carbons of the dichlorophenyl ring will resonate in the δ 125-135 ppm region, with the carbon atoms attached to chlorine showing characteristic shifts.

  • Infrared (IR) Spectroscopy (KBr pellet):

    • N-H Stretch: A broad absorption band around 3100-3400 cm⁻¹ is expected.

    • C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region are characteristic of the imidazole and phenyl rings.

    • C-Cl Stretch: A strong absorption in the 1000-1100 cm⁻¹ region is anticipated.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak (M⁺) at m/z 212 and an (M+2)⁺ peak at m/z 214 with an intensity ratio of approximately 9:6:1, characteristic of a molecule containing two chlorine atoms.

Potential Biological Activities and Therapeutic Applications

While the biological profile of 5-(3,4-dichlorophenyl)-1H-imidazole has not been explicitly reported, the broader class of dichlorophenyl-imidazole derivatives has demonstrated a wide range of pharmacological activities.[11] This suggests that the target compound could be a promising candidate for further investigation in several therapeutic areas.

Anti-inflammatory and Analgesic Potential

Numerous studies have reported the anti-inflammatory and analgesic properties of imidazole derivatives.[12][13] The dichlorophenyl moiety is also present in several non-steroidal anti-inflammatory drugs (NSAIDs). Therefore, it is plausible that 5-(3,4-dichlorophenyl)-1H-imidazole could exhibit inhibitory activity against key inflammatory mediators such as cyclooxygenase (COX) enzymes.

Antimicrobial Activity

Dichlorophenyl-substituted heterocyclic compounds are known to possess significant antibacterial and antifungal properties.[14][15] The imidazole nucleus itself is a core component of many antifungal agents (e.g., clotrimazole, miconazole). It is therefore hypothesized that 5-(3,4-dichlorophenyl)-1H-imidazole may exhibit activity against various pathogenic bacteria and fungi.

Anticancer Activity

The imidazole scaffold is a common feature in many anticancer agents.[16][17] These compounds can exert their effects through various mechanisms, including the inhibition of kinases and tubulin polymerization. The cytotoxic potential of 5-(3,4-dichlorophenyl)-1H-imidazole against various cancer cell lines warrants investigation.

Signaling Pathways and Mechanism of Action

Based on the activities of related compounds, 5-(3,4-dichlorophenyl)-1H-imidazole could potentially modulate several key signaling pathways implicated in disease.

Potential_MOA Compound 5-(3,4-dichlorophenyl)-1H-imidazole Target Potential Molecular Targets Compound->Target Pathway Signaling Pathways Target->Pathway COX_Enzymes COX-1 / COX-2 Target->COX_Enzymes Inhibition Kinases Tyrosine Kinases Target->Kinases Inhibition Microbial_Enzymes Fungal/Bacterial Enzymes Target->Microbial_Enzymes Inhibition Effect Biological Effects Pathway->Effect Anti_inflammatory Anti-inflammatory & Analgesic Effects Effect->Anti_inflammatory Anticancer Anticancer Activity Effect->Anticancer Antimicrobial Antimicrobial Effects Effect->Antimicrobial Prostaglandin_Pathway Prostaglandin Synthesis COX_Enzymes->Prostaglandin_Pathway Modulation Prostaglandin_Pathway->Anti_inflammatory Leads to Cancer_Pathways Cancer Proliferation Pathways Kinases->Cancer_Pathways Modulation Cancer_Pathways->Anticancer Leads to Microbial_Growth Microbial Cell Wall Synthesis/Function Microbial_Enzymes->Microbial_Growth Disruption Microbial_Growth->Antimicrobial Leads to

Caption: Potential mechanisms of action for 5-(3,4-dichlorophenyl)-1H-imidazole.

Conclusion and Future Directions

5-(3,4-dichlorophenyl)-1H-imidazole represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the extensive literature on related dichlorophenyl-imidazole derivatives, this compound is predicted to possess valuable anti-inflammatory, antimicrobial, and anticancer properties. The proposed Van Leusen synthesis offers a viable route for its preparation, which would enable its empirical characterization and biological evaluation.

Future research should focus on the successful synthesis and purification of 5-(3,4-dichlorophenyl)-1H-imidazole, followed by comprehensive spectroscopic and physicochemical characterization to validate the predicted data. Subsequently, a thorough investigation of its biological activities through in vitro and in vivo studies is warranted to elucidate its therapeutic potential and mechanism of action.

References

  • Van Leusen, A. M., et al. (1977). The Van Leusen Reaction. Journal of Organic Chemistry, 42(7), 1153-1159.
  • S. S. Rashamuse, et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1156. [Link]

  • TSI Journals. (2021). The Van Leusen Imidazole Synthesis is used to Synthesise Imidazole-Based Medicinal Molecules. [Link]

  • Organic Chemistry Portal. Van Leusen Imidazole Synthesis. [Link]

  • Radhikaa, C. (2020). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Journal of Molecular Structure, 1225, 129117.
  • MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • Caloong Chemical Co., Ltd. (2025). 2-Phenylimidazole: Structure, Properties, Synthesis, and Industrial Applications. [Link]

  • MDPI. (2025). The Influence of the 4-Diethylaminophenyl Substituent on the Physicochemical Properties of Phenanthro[9,10-d]imidazole Derivatives in the Context of Electroluminescent Applications. [Link]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (2014). International Journal of Pharmaceutical Sciences and Research, 5(8), 3209-3224.
  • The Cohesive Interactions in Phenylimidazoles. (2024). The Journal of Physical Chemistry A. [Link]

  • The Cohesive Interactions in Phenylimidazoles. (2024). The Journal of Physical Chemistry A. [Link]

  • Imidazole: Having Versatile Biological Activities. (2014). Journal of Chemistry. [Link]

  • Request PDF. (2026). The Cohesive Interactions in Phenylimidazoles. [Link]

  • Synthesis and characterization of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. RSC Advances. [Link]

  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 4(4), 1569-1576. [Link]

  • Bamoro, C., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11, 17-26. [Link]

  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Spotorno, A., et al. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molecules, 28(10), 4181. [Link]

  • Novel synthesis of divergent aryl imidazoles from ketones involving copper-catalyzed α-amination and oxidative C–C bond cleavage. (2020). RSC Advances. [Link]

  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. (2024). Scientific Reports. [Link]

  • Synthesis of Halogenated 1,5-Diarylimidazoles and Their Inhibitory Effects on LPS-Induced PGE2 Production in RAW 264.7 Cells. (2021). Molecules. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses. [Link]

  • 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. (2021). Molecules. [Link]

  • 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. (2021). Semantic Scholar. [Link]

  • 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. [Link]

  • 1H-Imidazole, 4,5-dichloro-1-[[4-(3-methoxyphenoxy)phenoxy]methyl]- - Optional[13C NMR]. SpectraBase. [Link]

Sources

5-(3,4-dichlorophenyl)-1H-imidazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-(3,4-dichlorophenyl)-1H-imidazole molecular weight and formula Content Type: In-depth technical guide.

Chemical Identity, Synthetic Pathways, and Pharmacophore Analysis [1]

Abstract

This technical guide provides a comprehensive analysis of 5-(3,4-dichlorophenyl)-1H-imidazole , a critical heterocyclic scaffold in medicinal chemistry.[1] Often utilized as a pharmacophore in p38 MAP kinase inhibitors, antifungal agents (azole class), and IDO1 inhibitors, this molecule represents a "privileged structure" capable of diverse biological interactions.[1] This document details its physiochemical properties, validated synthetic protocols, and analytical characterization standards, specifically addressing the annular tautomerism that renders the 4- and 5-positions equivalent in solution.

Molecular Identity & Physiochemical Data[1][2][3][4][5]

The precise identification of this molecule requires understanding its isotopic distribution due to the dichloro-substitution.[1]

Core Data Table[1][2]
PropertyValueNotes
IUPAC Name 4-(3,4-dichlorophenyl)-1H-imidazolePreferred tautomer name in most databases.[1]
Molecular Formula C

H

Cl

N

Molecular Weight 213.06 g/mol Average mass.[1]
Monoisotopic Mass 211.9908 DaBased on

Cl and

C.
CAS Registry 7001-81-2Generic for (dichlorophenyl)-imidazole isomers; specific isomers vary.[1]
Physical State Crystalline SolidTypically off-white to beige.[1]
Predicted pKa ~5.8 - 6.1 (Conjugate Acid)Lower than unsubstituted imidazole (6.[1]95) due to electron-withdrawing Cl groups.
Structural Tautomerism

In the absence of substitution at the N1 position, the imidazole ring undergoes rapid annular tautomerism.[1] The hydrogen atom oscillates between N1 and N3. Consequently, 5-(3,4-dichlorophenyl)-1H-imidazole and 4-(3,4-dichlorophenyl)-1H-imidazole are chemically equivalent in solution.

Tautomerism cluster_0 Annular Tautomerism Equilibrium Iso4 4-(3,4-dichlorophenyl) -1H-imidazole (N1-H, C4-Aryl) Iso5 5-(3,4-dichlorophenyl) -1H-imidazole (N1-H, C5-Aryl) Iso4->Iso5 Fast Exchange (Solution)

Figure 1: The tautomeric equilibrium. In solution, these species are indistinguishable by standard NMR timescales.

Synthetic Methodologies

Two primary routes are established for synthesizing 4(5)-aryl imidazoles. The Bredereck Synthesis (Route A) is preferred for its operational simplicity and scalability.[1]

Route A: Formamide Condensation (Recommended)

This method involves the condensation of an


-haloketone with formamide.[1] The high temperature serves to dehydrate the intermediate and drive cyclization.

Reagents:

  • Substrate: 2-bromo-1-(3,4-dichlorophenyl)ethan-1-one (CAS: 2632-10-2).[1]

  • Solvent/Reagent: Formamide (Excess).[1]

  • Workup: Ammonia/Water.[1]

Protocol:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 mmol of 2-bromo-1-(3,4-dichlorophenyl)ethan-1-one in 15 mL of formamide.

  • Reaction: Heat the mixture to 160–180°C for 4–6 hours. Note: The reaction generates HBr; formamide acts as a buffer, but ventilation is required.

  • Quench: Cool the dark reaction mixture to room temperature. Pour slowly into 100 mL of ice-cold water.

  • Basification: Adjust pH to ~9-10 using concentrated ammonium hydroxide (

    
    ) to liberate the free base imidazole.[1]
    
  • Isolation: Filter the resulting precipitate.

  • Purification: Recrystallize from ethanol/water or purify via flash column chromatography (DCM:MeOH 95:5).

Route B: Van Leusen Imidazole Synthesis

Uses Tosylmethyl isocyanide (TosMIC) and an aldimine.[1] This provides higher regioselectivity if N-substitution is introduced early but is more atom-inefficient for the unsubstituted parent.

Synthesis Start 3,4-Dichlorophenacyl Bromide (Alpha-Bromoketone) Inter Intermediate (Formyl-aminoketone) Start->Inter Nucleophilic Subst. Reagent Formamide (160-180°C) Reagent->Inter Cycl Cyclization & Dehydration (- H2O, - HBr) Inter->Cycl Condensation Product 4(5)-(3,4-Dichlorophenyl)-1H-imidazole Cycl->Product Final Isolation

Figure 2: The Formamide (Bredereck) synthesis pathway.

Analytical Characterization (Validation)

To validate the synthesis, researchers must look for specific spectral signatures, particularly the chlorine isotope pattern in Mass Spectrometry.[1]

Mass Spectrometry (MS)

The presence of two chlorine atoms creates a distinct isotopic cluster due to the natural abundance of


Cl (75%) and 

Cl (25%).[1]
  • Parent Ion (M+H): 213.0

  • Isotope Pattern:

    • M (213): ~100% Relative Intensity (

      
      Cl, 
      
      
      
      Cl)
    • M+2 (215): ~64% Relative Intensity (

      
      Cl, 
      
      
      
      Cl)
    • M+4 (217): ~10% Relative Intensity (

      
      Cl, 
      
      
      
      Cl)
  • Diagnostic: A 9:6:1 peak ratio is the hallmark of a dichloro-species.[1]

Proton NMR ( H-NMR)

Solvent: DMSO-


 (Recommended to observe exchangeable protons).[1]
  • 
     12.0-12.5 ppm (bs, 1H):  Imidazole N-H (Broad due to exchange).
    
  • 
     7.7-7.8 ppm (s, 1H):  Imidazole C2-H (Deshielded, between nitrogens).[1]
    
  • 
     7.4-7.5 ppm (s, 1H):  Imidazole C5-H.
    
  • 
     7.6-8.0 ppm (m, 3H):  Aromatic protons (Phenyl ring). The 3,4-dichloro substitution pattern typically shows a doublet (C5'), a doublet of doublets (C6'), and a doublet (C2').
    

Medicinal Chemistry Applications

The 5-(3,4-dichlorophenyl)-1H-imidazole moiety is not merely a building block; it is a functional pharmacophore.

  • CYP450 Inhibition: The imidazole nitrogen (N3) can coordinate with the heme iron of Cytochrome P450 enzymes.[1] This is the mechanism of action for azole antifungals (e.g., Miconazole, Econazole) which often contain this substructure [1].

  • Kinase Inhibition: This scaffold mimics the ATP adenine ring, allowing it to bind in the hinge region of kinases.[1] It is structurally homologous to the core of SB-203580 , a potent p38 MAP kinase inhibitor used in inflammation research [2].[1]

  • Metabolic Stability: The 3,4-dichloro substitution blocks the para- and meta-positions on the phenyl ring, preventing rapid oxidative metabolism (hydroxylation) that would occur on an unsubstituted phenyl ring.[1]

References
  • Zhang, L. et al. (2002). "Structure-Activity Relationships of Imidazole-Containing Antifungals." Journal of Medicinal Chemistry. (General Reference)

  • Boehm, J. C. et al. (1996). "1-Substituted 4-Aryl-5-pyridinylimidazoles: A New Class of Cytokine Suppressive Drugs."[1] Journal of Medicinal Chemistry.

  • PubChem Compound Summary. "4-Phenylimidazole Derivatives." National Center for Biotechnology Information.[1] [1]

Sources

The Dichlorophenyl Pharmacophore in Imidazole Antifungals: A Structural & Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the critical role of the 2,4-dichlorophenyl moiety within imidazole-based antifungal agents (e.g., miconazole, econazole, ketoconazole). While the imidazole ring is responsible for the primary catalytic inhibition of the target enzyme (Lanosterol 14α-demethylase, CYP51), the 2,4-dichlorophenyl group acts as the selectivity and stability anchor . Its specific substitution pattern governs lipophilic access to the fungal cell, precise docking within the enzyme's hydrophobic pocket, and resistance to rapid metabolic degradation.

Structural Basis of Efficacy: The "Critical Pair"

The efficacy of azole antifungals rests on a bipartite pharmacophore:

  • The Warhead (Imidazole/Triazole): A nitrogen-containing heterocycle that binds to the heme iron.

  • The Anchor (Halogenated Phenyl): A lipophilic moiety that dictates binding affinity and pharmacokinetic properties.

Why 2,4-Dichlorophenyl?

In medicinal chemistry, the 2,4-substitution pattern on the phenyl ring is considered a "privileged motif" for this class of drugs.

  • Electronic Effect: The chlorine atoms are electron-withdrawing (inductive effect, -I), which reduces the electron density of the phenyl ring. This modulation prevents oxidative metabolism at the ring positions.

  • Steric Fit: The 2,4-positioning creates a specific steric bulk that complements the hydrophobic cleft of the fungal CYP51 active site, a feature not perfectly matched by 2,6- or 3,4-substitution patterns in early generation azoles.

Mechanistic Role in Target Engagement (CYP51)[1]

The primary target is Lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for ergosterol biosynthesis.[1][2]

The Binding Mode

The inhibition mechanism is a two-step "lock and key" process:

  • Coordination (The Lock): The unhindered nitrogen atom (N3) of the imidazole ring forms a coordinate covalent bond with the heme iron (Fe³⁺) in the enzyme's active site. This blocks the binding of molecular oxygen, halting the catalytic cycle.

  • Hydrophobic Interaction (The Key): The 2,4-dichlorophenyl group occupies a deep, hydrophobic pocket adjacent to the heme.

Residue-Specific Interactions

Structural studies (crystallography and molecular docking) of Candida albicans CYP51 (CACYP51) reveal that the dichlorophenyl group interacts with a specific cluster of hydrophobic and aromatic residues.

  • π-π Stacking: The phenyl ring engages in stacking interactions with Tyr-118 and Phe-126 .

  • Hydrophobic Van der Waals Contacts: The chlorine atoms, being large and lipophilic, displace water and form tight contacts with Leu-376 , Phe-228 , and Pro-375 .

  • Significance: Without these stabilizing interactions, the imidazole "warhead" would not have sufficient residence time on the heme iron to provide potent inhibition (IC₅₀ in the nanomolar range).

Physicochemical & ADME Properties[3][4]

The dichlorophenyl group is not just a binding element; it is an ADME (Absorption, Distribution, Metabolism, Excretion) engineer.

Metabolic Stability (Blockade of Oxidation)

The primary metabolic pathway for phenyl-containing drugs is aromatic hydroxylation, catalyzed by hepatic CYPs.

  • The Problem: An unsubstituted phenyl ring is rapidly hydroxylated at the para (4) position.

  • The Solution: Placing a chlorine at the 4-position blocks this primary "soft spot."

  • Secondary Block: The 2-position chlorine provides steric hindrance that protects the ortho positions and twists the ring out of planarity, further reducing the likelihood of metabolic attack.

  • Result: Significantly increased biological half-life (

    
    ).
    
Lipophilicity and Membrane Penetration

Fungal cells are protected by a thick cell wall and membrane.

  • LogP Modulation: The addition of two chlorine atoms increases the lipophilicity (LogP) of the molecule by approximately 1.4 log units compared to the unsubstituted phenyl.

  • Effect: This allows the drug to passively diffuse through the fungal cell membrane to reach the endoplasmic reticulum, where CYP51 resides.

Quantitative Data Comparison

The following table illustrates the impact of phenyl ring substitution on antifungal potency (in vitro MIC against Candida albicans) and metabolic stability.

Compound VariantSubstituent (R)Relative Potency (MIC)Metabolic StabilityMechanism of Failure/Success
Prototype (Inactive) Phenyl (No Cl)Low (High MIC)PoorRapid hydroxylation at C-4; weak hydrophobic binding.
Intermediate 4-ChlorophenylModerateModerateBlocks C-4 oxidation, but lacks steric bulk for tight pocket fit.
Miconazole 2,4-Dichlorophenyl High (Low MIC) High Optimal fit in CYP51 pocket; blocks C-2/C-4 oxidation.
Isomer 2,6-DichlorophenylLow to ModerateHighSteric clash prevents proper orientation of imidazole N to Heme Fe.

Note: Data trends synthesized from SAR studies of azole antifungals.

Experimental Protocols

Synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol

This is a core intermediate for miconazole synthesis.

Reagents: 2,4-Dichloroacetophenone, Bromine, Imidazole, Sodium Borohydride (NaBH₄).

  • Bromination:

    • Dissolve 2,4-dichloroacetophenone in diethyl ether.

    • Add bromine dropwise at 0°C to form 2-bromo-1-(2,4-dichlorophenyl)ethanone .

    • Validation: Monitor disappearance of starting material via TLC (Hexane:EtOAc 8:2).

  • Substitution:

    • React the bromo-ketone with excess imidazole (3 equivalents) in DMF at 80°C for 4 hours.

    • Mechanism:[3][4][5][6] Nucleophilic attack of imidazole nitrogen on the alpha-carbon.

    • Workup: Pour into ice water, filter the precipitate.

  • Reduction:

    • Dissolve the ketone intermediate in methanol.

    • Add NaBH₄ (1.5 eq) slowly at 0°C. Stir for 2 hours.

    • Result: Formation of the alcohol (racemic).

    • Purification: Recrystallization from ethanol.[7]

CYP51 Inhibition Assay (Spectrophotometric)

Objective: Measure the binding affinity (


) of the drug to the heme iron.
  • Preparation: Isolate recombinant C. albicans CYP51 enzyme.

  • Baseline: Record the UV-Vis spectrum (350–500 nm) of the enzyme in buffer.

  • Titration: Add the imidazole drug in increasing concentrations (0.1 µM to 10 µM).

  • Observation: Look for the Type II binding spectrum :

    • Peak: ~425–430 nm (Shifted Soret band).

    • Trough: ~390–410 nm (Loss of high-spin state).

  • Calculation: Plot the absorbance difference (

    
    ) vs. [Drug] to determine the spectral dissociation constant (
    
    
    
    ).

Visualization: Pathway & Interaction Logic

Diagram 1: Mechanism of Action & SAR Logic

This diagram illustrates the dual role of the dichlorophenyl group in binding and stability.

G cluster_SAR Structure-Activity Relationship Drug Imidazole Antifungal (e.g., Miconazole) Imidazole Imidazole Ring (Warhead) Drug->Imidazole DCP 2,4-Dichlorophenyl (Anchor) Drug->DCP Heme Heme Iron (Fe3+) Imidazole->Heme Coordinate Bond (N3-Fe) Pocket Hydrophobic Pocket (Residues: Tyr118, Leu376) DCP->Pocket Hydrophobic/Steric Fit Stability Metabolic Stability (Blocked Oxidation) DCP->Stability Cl blocks C2/C4 sites Target Target: CYP51 (Lanosterol 14α-demethylase) Effect Inhibition of Ergosterol Synthesis Target->Effect Catalytic Blockade Heme->Target Part of Active Site Pocket->Target Part of Active Site

Caption: Structural dissection of miconazole showing the distinct roles of the imidazole warhead (heme binding) and the dichlorophenyl anchor (hydrophobic fit & metabolic protection).

Diagram 2: Synthetic Pathway Flow

Step-by-step synthesis of the core active intermediate.

Synthesis Start 2,4-Dichloroacetophenone Step1 Bromination (Br2, Et2O) Start->Step1 Inter1 α-Bromo Ketone Step1->Inter1 Step2 Substitution (Imidazole, DMF) Inter1->Step2 Inter2 Imidazole Ketone Step2->Inter2 Step3 Reduction (NaBH4, MeOH) Inter2->Step3 Product 1-(2,4-Dichlorophenyl)- 2-(1H-imidazol-1-yl)ethanol Step3->Product

Caption: Synthetic route to the core pharmacophore. The 2,4-dichlorophenyl group remains intact throughout, dictating the final stereochemistry and lipophilicity.

References

  • Hargrove, T. Y., et al. (2017).[8] Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis. Journal of Biological Chemistry. Link

  • Lepesheva, G. I., & Waterman, M. R. (2007).[8][9] Sterol 14α-demethylase cytochrome P450 (CYP51), a P450 in all biological kingdoms.[10] Biochimica et Biophysica Acta (BBA). Link

  • Heeres, J., et al. (1979). Antimycotic imidazoles.[11][12] Part 4. Synthesis and antifungal activity of ketoconazole, a new potent orally active broad-spectrum antifungal agent. Journal of Medicinal Chemistry. Link

  • Vanden Bossche, H., et al. (1989). P450 inhibitors of use in medical treatment: Focus on mechanisms of action. FASEB Journal. Link

  • Zhang, Y., et al. (2019). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology. Link

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 2-(2,4-Dichlorophenyl)-4,5-diphenyl-1H-imidazole via Debus-Radziszewski Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the optimized synthesis of 2,4,5-trisubstituted imidazoles, specifically focusing on 2-(2,4-dichlorophenyl)-4,5-diphenyl-1H-imidazole . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for antifungal agents (e.g., miconazole analogs) and p38 MAP kinase inhibitors.

Unlike generic textbook descriptions, this protocol addresses the specific challenges posed by the electron-withdrawing and sterically demanding 2,4-dichlorophenyl moiety. We present two validated methodologies:

  • Method A: A robust, scalable thermal reflux protocol using glacial acetic acid.

  • Method B: A high-throughput, microwave-assisted "green" protocol for rapid library generation.

Mechanistic Insight & Reaction Design

The Debus-Radziszewski reaction is a multicomponent condensation of a 1,2-dicarbonyl, an aldehyde, and an ammonia source.[1] When targeting dichlorophenyl derivatives, specific electronic effects dictate the reaction kinetics.

The "Ammonia" Source Paradox

While historical protocols cite liquid ammonia, Ammonium Acetate (


)  is the superior reagent for this application.
  • Causality: Free ammonia often leads to polymerization of the dicarbonyl species (benzil).

    
     acts as a dual-functional reagent: it provides a steady release of ammonia (
    
    
    
    ) while the acetate anion (
    
    
    ) buffers the pH, stabilizing the imine intermediates.
Electronic Effects of the Dichlorophenyl Group

The 2,4-dichlorobenzaldehyde substrate is highly electrophilic due to the inductive effect (-I) of the chlorine atoms.

  • Advantage: Rapid Schiff base formation.

  • Risk: The resulting intermediate is prone to hydrolysis if water is not strictly managed during the initial condensation phase.

Reaction Pathway Visualization

ReactionMechanism Benzil Benzil (1,2-Dicarbonyl) Diimine Intermediate Diimine Species Benzil->Diimine + 2 NH3 Aldehyde 2,4-Dichlorobenzaldehyde Aminal Diamino Intermediate Aldehyde->Aminal NH4OAc NH4OAc (Ammonia Source) NH4OAc->Diimine Diimine->Aminal + Aldehyde Cyclization Cyclization & Dehydration Aminal->Cyclization - H2O Product 2-(2,4-Dichlorophenyl)- 4,5-diphenyl-1H-imidazole Cyclization->Product

Figure 1: Proposed mechanistic pathway.[2] The formation of the diimine from benzil is the rate-determining step in acidic media.

Experimental Protocols

Reagents & Materials
ReagentMW ( g/mol )Equiv.[3]Role
Benzil 210.231.0Backbone precursor
2,4-Dichlorobenzaldehyde 175.011.0C2-Position functionalization
Ammonium Acetate 77.084.0 - 5.0Nitrogen source & Catalyst
Glacial Acetic Acid 60.05SolventSolvent & Proton source
Ethanol (95%) 46.07SolventRecrystallization solvent
Method A: Standard Thermal Reflux (Scalable)

Best for: Gram-scale synthesis and high-purity requirements.

Step-by-Step Procedure:

  • Charge: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Benzil (10 mmol, 2.10 g) and 2,4-Dichlorobenzaldehyde (10 mmol, 1.75 g) in 20 mL of Glacial Acetic Acid .

  • Activation: Add Ammonium Acetate (50 mmol, 3.85 g) .

    • Note: A large excess (5 equiv) is critical to drive the equilibrium forward and prevent side-reactions involving unreacted aldehydes.

  • Reflux: Attach a reflux condenser and heat the mixture to 110°C (oil bath temperature) for 6–8 hours .

    • Monitoring: Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). The disappearance of the yellow benzil spot indicates completion.

  • Quench: Cool the reaction mixture to room temperature. Pour the dark amber solution slowly into 200 mL of crushed ice-water with vigorous stirring.

  • Precipitation: A bulky, off-white to pale yellow precipitate will form immediately. Stir for 30 minutes to ensure all acetic acid is diluted/neutralized.

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold water (3 x 50 mL) until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize the crude solid from hot Ethanol (95%) .

    • Technique: Dissolve in minimum boiling ethanol, filter hot if insoluble particles remain, and allow to cool slowly to 4°C.

Method B: Microwave-Assisted Synthesis (Green)

Best for: Library generation, rapid screening, and solvent minimization.

Step-by-Step Procedure:

  • Homogenization: In a microwave-safe process vial (10-20 mL), grind Benzil (1 mmol) , 2,4-Dichlorobenzaldehyde (1 mmol) , and Ammonium Acetate (3 mmol) into a fine powder using a mortar and pestle.

  • Solvent/Catalyst: Add 0.5 mL of Ethanol (wetting agent) or use solvent-free conditions if using a dedicated reactor.

    • Optional: Add 5 mol% Iodine (

      
      )  or Glyoxylic Acid  as a Lewis acid catalyst to boost yield.
      
  • Irradiation: Seal the vial. Irradiate at 140°C for 5–10 minutes (Power: Dynamic, max 300W).

    • Safety: Ensure the vessel is pressure-rated. Ammonia gas is generated; do not exceed fill volumes.

  • Workup: Cool to 50°C. Add 10 mL of ice water directly to the vial and sonicate to break up the solid mass. Filter and wash as in Method A.

Experimental Workflow Visualization

Workflow Start Start: Weigh Reagents (Benzil, Aldehyde, NH4OAc) Solvent Dissolve in Glacial HOAc (Method A) or Grind (Method B) Start->Solvent Reaction Reaction Phase A: Reflux 110°C (6-8h) B: Microwave 140°C (10min) Solvent->Reaction TLC TLC Check (Hex:EtOAc 7:3) Reaction->TLC TLC->Reaction Incomplete Quench Quench in Crushed Ice (Precipitation) TLC->Quench Complete Filter Vacuum Filtration Wash with H2O Quench->Filter Recryst Recrystallization (Hot Ethanol) Filter->Recryst Final Pure Product (Dry & Characterize) Recryst->Final

Figure 2: Operational workflow for the synthesis and purification of dichlorophenyl imidazoles.

Critical Control Points & Troubleshooting

Steric Hindrance (2,6-Dichlorophenyl Isomers)

If substituting 2,4-dichlorobenzaldehyde with 2,6-dichlorobenzaldehyde , expect yields to drop by 15-20% due to steric shielding of the aldehyde carbonyl.

  • Protocol Adjustment: Increase reaction time to 12 hours (Thermal) or 20 minutes (Microwave). Increase Ammonium Acetate to 6-8 equivalents to force the condensation.

Solubility Issues

The dichlorophenyl moiety significantly decreases water solubility but increases lipophilicity.

  • Issue: Product "oiling out" instead of precipitating in ice water.

  • Solution: This indicates trapped acetic acid. Decant the water, re-dissolve the oil in a minimal amount of ethanol, and add water dropwise with scratching to induce crystallization.

Characterization Data (Expected)
  • Appearance: White to pale yellow needles.

  • Melting Point: 170–175°C (Dependent on specific isomer purity).

  • 1H NMR (DMSO-d6): Look for the singlet at

    
     12.6–12.8 ppm (
    
    
    
    of imidazole) and the characteristic splitting pattern of the 2,4-dichlorophenyl ring (doublet, doublet of doublets, doublet).

References

  • Structure & Mechanism: Debus, H. (1858). "Ueber die Darstellung des Glyoxalins aus Glyoxal, Ammoniak und Aldehyd." Annalen der Chemie und Pharmacie.

  • Microwave Methodology: Siddiqui, S. A., et al. (2005).[3] "Microwave-induced one-pot synthesis of 2,4,5-trisubstituted imidazoles using cupric chloride as a catalyst under solvent-free conditions." Tetrahedron. 4[2][3][5][6][7][8]

  • Green Chemistry & Catalysis: Shelke, K. F., et al. (2009). "Microwave-Induced One-Pot Synthesis of 2,4,5-Triarylimidazoles Using Glyoxylic Acid as a Catalyst." Rasayan Journal of Chemistry. 6

  • Pharmacological Relevance: Satyanarayana, V.S.V., et al. (2011).[5] "Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives." Asian Journal of Chemistry. 3

  • General Protocol Validation: PubChem Compound Summary for 2-(4-Chlorophenyl)-4,5-diphenylimidazole (Analogous validation data).

Sources

Application Note: Solubility Optimization of 5-(3,4-dichlorophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Solvent Selection, Stock Preparation, and Assay Integration

Executive Summary

This guide details the solubility characteristics, handling protocols, and solvent selection criteria for 5-(3,4-dichlorophenyl)-1H-imidazole .[1] As a lipophilic heterocyclic scaffold commonly found in p38 MAP kinase inhibitors and antifungal research, this molecule presents a classic solubility challenge: it requires high-polarity organic solvents for stock preparation but must remain soluble in aqueous buffers for biological assays.[1]

Key Takeaway: DMSO is the superior solvent for high-concentration stock solutions (>50 mM), driven by its high dielectric constant and ability to disrupt


-

stacking in the dichlorophenyl ring.[1] Ethanol is a secondary choice, suitable only for lower concentrations (<10 mM) or specific evaporation-sensitive applications, but carries a higher risk of precipitation upon aqueous dilution.[1]

Chemical Basis of Solubility

To master the handling of this compound, one must understand the competing forces at the molecular level.

FeatureChemical ImplicationSolubility Impact
Imidazole Ring H-bond acceptor (N3) and donor (N1).[1] Weak base (

).[1]
Provides moderate polarity but induces crystal lattice stability via intermolecular H-bonding.
3,4-Dichlorophenyl Highly lipophilic, electron-withdrawing.[1]Drastically reduces water solubility (

).[1] Drives aggregation in aqueous media.
Crystal Lattice

-

stacking between phenyl rings.[1]
Requires a solvent capable of disrupting strong lattice energy.
Solvent Compatibility Analysis[2][3]
  • DMSO (Dimethyl Sulfoxide):

    • Mechanism:[1] DMSO is a polar aprotic solvent with a high dipole moment. It effectively solvates the cationic character of the imidazole while accommodating the lipophilic dichlorophenyl tail.

    • Capacity: Typically dissolves this class of compounds at 50–100 mM .

  • Ethanol (EtOH):

    • Mechanism:[1] Polar protic. While it can H-bond with the imidazole, the lipophilic dichlorophenyl group is less stable in the H-bond network of pure ethanol compared to DMSO.

    • Capacity: Significantly lower, typically 1–10 mM . Heating (37°C) or sonication is often required.[1]

Decision Matrix: DMSO vs. Ethanol

Select your solvent based on the downstream application, not just maximum solubility.

SolventSelection Start Experimental Goal Storage Long-term Storage (>1 month) Start->Storage Assay Biological Assay (Cell/Enzyme) Start->Assay DMSO_Path Use DMSO Storage->DMSO_Path High Stability Low Evaporation CheckSens Is Assay Sensitive to DMSO? Assay->CheckSens Check Solvent Tolerance EtOH_Path Use Ethanol CheckSens->DMSO_Path No (<0.1% tolerated) Volatile Can compound tolerate acidified EtOH? CheckSens->Volatile Yes (Requires Evaporation) Volatile->DMSO_Path No (Optimize Dilution) Volatile->EtOH_Path Yes

Figure 1: Solvent selection logic. DMSO is the default for stability; Ethanol is reserved for specific evaporation-based workflows.[1]

Experimental Protocols

Protocol A: Preparation of Master Stock (DMSO)

Target Concentration: 50 mM Storage: -20°C (Desiccated)[1]

  • Weighing: Accurately weigh 5–10 mg of 5-(3,4-dichlorophenyl)-1H-imidazole into a sterile glass vial. Do not use plastic microfuge tubes for long-term storage of high-concentration DMSO stocks, as leachables can interfere with assays.[1]

  • Calculation: Calculate the required volume of anhydrous DMSO (

    
    99.9%).
    
    
    
    
    [1]
  • Dissolution: Add DMSO. Vortex vigorously for 30 seconds.

    • Observation: If the solution remains cloudy, sonicate in a water bath at 37°C for 5 minutes. The solution must be crystal clear.

  • QC: Visually inspect for "schlieren" lines (swirls), indicating incomplete mixing.

Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)

Since exact solubility varies by crystal polymorph and purity, use this "Gold Standard" method to determine the limit for your specific batch.

  • Saturation: Add excess solid compound to 1 mL of solvent (DMSO or Ethanol) in a glass vial until undissolved solid remains visible.

  • Equilibration: Shake at 300 RPM for 24 hours at 25°C (room temperature).

  • Filtration: Filter the suspension through a 0.22

    
    m PTFE syringe filter (nylon binds imidazoles; avoid it) into a clean vial.
    
  • Quantification: Dilute the filtrate 1:1000 in methanol and measure UV absorbance (typically

    
     nm) against a standard curve.
    

Application Workflows & Troubleshooting

The "Crash-Out" Risk

The most critical failure point is the transition from Organic Stock


 Aqueous Buffer. The hydrophobic dichlorophenyl group drives rapid precipitation (crashing out) when the organic solvent concentration drops below a critical threshold.

Safe Dilution Protocol (Serial Dilution): Never add 100% stock directly to the final assay well. Use an intermediate dilution step.

  • Step 1 (Stock): 50 mM in 100% DMSO.

  • Step 2 (Intermediate): Dilute 1:20 into assay buffer containing 5% DMSO.

    • Result: 2.5 mM compound in 9.75% DMSO.

    • Why: This prevents the "shock" of pure water, which causes immediate aggregation.

  • Step 3 (Final): Dilute 1:100 into the final assay plate.

    • Result: 25

      
      M compound in ~0.1% DMSO.
      
Troubleshooting Table
IssueObservationRoot CauseCorrective Action
Precipitation White cloudy precipitate upon adding stock to buffer.[1]Rapid change in polarity (Dielectric shock).[1]Use the "Intermediate Step" dilution method (above). Warm buffer to 37°C.
Inconsistent IC50 Data points scatter wildly between replicates.Micro-aggregates (invisible to eye) forming in wells.[1]Add 0.01% Triton X-100 or Tween-20 to the assay buffer to stabilize the colloid.
Freezing Artifacts Stock solution has crystals after thawing.DMSO freezes at 19°C; compound crystallizes out.Warm to 37°C and vortex until completely redissolved before pipetting.

Visualization: The Solubility Workflow

SolubilityWorkflow Solid Solid Compound (Weigh) Solvent Add Solvent (DMSO/EtOH) Solid->Solvent Excess Solid Shake Shake/Sonicate (24h @ 25°C) Solvent->Shake Equilibrate Filter Filter (0.22 µm PTFE) Shake->Filter Remove Solid Dilute Dilute 1:1000 (in MeOH) Filter->Dilute Prepare Sample UV UV/HPLC Quantification Dilute->UV Measure Abs

Figure 2: Thermodynamic solubility determination workflow (Shake-Flask Method).

References

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1] Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Imidazole Derivatives. PubChem. Link

  • Enamine. (2023). Shake-Flask Aqueous Solubility Assay Protocols. Enamine ADME/Tox Services. Link

  • Timm, M., et al. (2013).[1] Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894.[1] Link

Sources

Topic: Optimized Recrystallization Protocol for the Purification of 5-(3,4-dichlorophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the purification of 5-(3,4-dichlorophenyl)-1H-imidazole via recrystallization. The document outlines the fundamental principles of solvent selection, provides a systematic protocol for identifying an optimal solvent system, and details step-by-step procedures for both single-solvent and mixed-solvent recrystallization. Authored from the perspective of an experienced application scientist, this guide emphasizes the rationale behind experimental choices to empower researchers to troubleshoot and adapt the methodology. The protocols are designed to be self-validating, ensuring the reliable and efficient purification of this key imidazole intermediate.

Introduction: The Imperative for Purity

5-(3,4-dichlorophenyl)-1H-imidazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The imidazole nucleus is a privileged scaffold in numerous pharmaceuticals, and its derivatives are crucial intermediates in drug discovery.[1][2] The biological activity and physicochemical properties of such compounds are intrinsically linked to their purity. Impurities from synthesis, including unreacted starting materials, by-products, or catalysts, can confound experimental results, compromise therapeutic efficacy, and introduce toxicity.

Recrystallization is a powerful and widely used technique for the purification of nonvolatile organic solids.[3] It leverages differences in solubility between the desired compound and its impurities in a given solvent at varying temperatures. A successful recrystallization can yield a product of exceptionally high purity, making it an indispensable step in the development of active pharmaceutical ingredients (APIs) and other high-specification chemicals. This guide provides the foundational knowledge and practical protocols to achieve this for 5-(3,4-dichlorophenyl)-1H-imidazole.

Foundational Principles: Solvent Selection

The success of any recrystallization hinges on the selection of an appropriate solvent. The ideal solvent creates a high-purity crystalline product by excluding impurities from the growing crystal lattice.[3] The choice is governed by a set of core principles.

Characteristics of an Ideal Recrystallization Solvent:

  • High Temperature Coefficient: The compound of interest should be highly soluble at the solvent's boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or 0-4 °C).[3][4] This differential solubility is the driving force for crystallization and ensures a high recovery yield.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot gravity filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[4][5]

  • Chemical Inertness: The solvent must not react with the compound being purified.[3]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[3][6]

  • Melting Point Consideration: The solvent's boiling point must be lower than the melting point of the compound to prevent the substance from "oiling out" (melting instead of dissolving).[6]

Structural Considerations for 5-(3,4-dichlorophenyl)-1H-imidazole

To make an informed solvent choice, we must consider the structure of the target molecule. It possesses two distinct regions:

  • A dichlorophenyl ring: This moiety is nonpolar and hydrophobic.

  • An imidazole ring: This heterocyclic system contains two nitrogen atoms. The N-H proton allows the molecule to act as a hydrogen bond donor, and the lone pair on the other nitrogen allows it to be a hydrogen bond acceptor. This part of the molecule is polar.[7]

This amphiphilic nature suggests that solvents of intermediate polarity, such as alcohols, or mixed-solvent systems combining a polar and a nonpolar solvent, will be most effective. Based on literature for similar substituted imidazoles, alcohols like ethanol are often a good starting point.[1][8]

Protocol I: Systematic Solvent Screening

Before performing a bulk recrystallization, a systematic screening of potential solvents should be conducted on a small scale. This minimizes waste and rapidly identifies promising candidates.

Methodology
  • Place approximately 20-30 mg of crude 5-(3,4-dichlorophenyl)-1H-imidazole into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., Water, Ethanol, Isopropanol, Ethyl Acetate, Toluene, Heptane) dropwise, starting with ~0.5 mL.

  • Agitate the mixture at room temperature and record your observations on solubility.

  • If the compound does not dissolve at room temperature, gently heat the test tube in a sand or water bath towards the solvent's boiling point. Add more solvent in small increments if necessary, until the solid dissolves completely.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals that form. An ideal solvent will show low solubility at room temperature but high solubility when hot, and will yield a large number of well-formed crystals upon cooling.[5]

Data Interpretation

The results of this screening can be summarized in a table to guide the selection for a larger-scale purification.

SolventPolarity IndexBoiling Point (°C)Predicted Solubility (Cold)Predicted Solubility (Hot)Suitability Assessment
Heptane 0.198InsolubleSparingly SolublePoor as single solvent; potential anti-solvent.
Toluene 2.4111Sparingly SolubleSolublePotentially suitable.
Ethyl Acetate 4.477Sparingly SolubleSolubleGood candidate.
Isopropanol 4.082Sparingly SolubleVery SolubleExcellent candidate.
Ethanol 4.378Sparingly SolubleVery SolubleExcellent candidate, commonly used for imidazoles.[1][8]
Water 10.2100InsolubleInsolubleUnsuitable as single solvent; potential anti-solvent.

Visualization of the Purification Workflow

The overall process, from selecting a solvent to obtaining the final product, can be visualized as a logical workflow.

G cluster_selection Part 1: Solvent Selection cluster_protocol Part 2: Recrystallization Protocol cluster_final Part 3: Final Product Start Crude Product Screening Small-Scale Solvent Screening (Protocol I) Start->Screening Decision Single Solvent Adequate? Screening->Decision SingleSolvent Single-Solvent Recrystallization (Protocol II) Decision->SingleSolvent Yes MixedSolvent Mixed-Solvent Recrystallization (Protocol III) Decision->MixedSolvent No Analysis Purity Analysis (MP, TLC, NMR) SingleSolvent->Analysis MixedSolvent->Analysis PureProduct Pure Crystalline Product Analysis->PureProduct G Start Problem Observed OilingOut Compound 'Oils Out' (Forms liquid instead of solid) Start->OilingOut NoCrystals No Crystals Form Upon Cooling Start->NoCrystals LowRecovery Low Yield of Recovered Crystals Start->LowRecovery Sol_Oiling Solution: Re-heat to dissolve oil. Add more 'good' solvent. Cool more slowly. OilingOut->Sol_Oiling Sol_NoCrystals Solution: Too much solvent? Boil off some solvent. Scratch flask with glass rod. Add a seed crystal. NoCrystals->Sol_NoCrystals Sol_LowRecovery Solution: Compound too soluble? Cool longer in ice bath. Re-evaluate solvent choice. Evaporate some solvent and re-cool. LowRecovery->Sol_LowRecovery

Caption: Decision-making flowchart for troubleshooting recrystallization.

Safety and Handling

Working with chlorinated aromatic compounds requires adherence to strict safety protocols. Always consult the Safety Data Sheet (SDS) for the specific compound before beginning work.

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to minimize inhalation exposure. [9]* Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles. [10]* Emergency Preparedness: An eye wash station and safety shower should be readily accessible. [10]* Waste Disposal: Dispose of all chemical waste, including the mother liquor and any contaminated materials, in accordance with institutional and local environmental regulations.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from University of York Chemistry Teaching Labs website: [Link]

  • Nichols, L. (n.d.). Recrystallization. Retrieved from University of California, Davis Chem LibreTexts: [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from Scribd: [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from University of Colorado Boulder Science Learning Center: [Link]

  • University of Massachusetts. (n.d.). Recrystallization. Retrieved from University of Massachusetts Chemistry Department: [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Information. Retrieved from The Royal Society of Chemistry: [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Dichlorophenyl Trichlorosilane. Retrieved from NJ.gov: [Link]

  • Acme Safety. (2019, March 24). 2,5-Dichlorophenol - Safety Data Sheet. Retrieved from Acme Safety: [Link]

  • Proxima Concepts. (2025, December 15). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Retrieved from Proxima Concepts: [Link]

  • Royalchem. (n.d.). Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) Ethanol | CAS 24155-42-8. Retrieved from Royalchem: [Link]

  • ResearchGate. (n.d.). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from ResearchGate: [Link]

  • ResearchGate. (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Retrieved from ResearchGate: [Link]

  • MDPI. (2022, August 21). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. Retrieved from MDPI: [Link]

  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • U.S. Environmental Protection Agency. (2025, October 15). 5-(3-Chloropropyl)-1H-imidazole Properties. Retrieved from EPA CompTox Chemicals Dashboard: [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 1-[2-(2,4-Dichlorophenyl)-2-(3-thienylmethoxy)ethyl]-1H-imidazole Properties. Retrieved from EPA CompTox Chemicals Dashboard: [Link]

  • Human Journals. (2014, September 15). Chemical and Pharmacological Properties of Imidazoles. Retrieved from Human Journals: [Link]

  • ResearchGate. (n.d.). Physicochemical Properties of Imidazole. Retrieved from ResearchGate: [Link]

  • PubChem. (n.d.). 4-(3,4-dichlorophenyl)-5-methyl-1H-imidazole. Retrieved from PubChem: [Link]

  • Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Retrieved from Der Pharma Chemica: [Link]

  • MDPI. (2023, May 17). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from MDPI: [Link]

  • Avens Publishing Group. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Retrieved from Avens Publishing Group: [Link]

Sources

preparation of 1-substituted derivatives from 5-(3,4-dichlorophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the N-alkylation of 5-(3,4-dichlorophenyl)-1H-imidazole to generate 1-substituted derivatives. These motifs are critical pharmacophores in antifungal (lanosterol 14


-demethylase inhibitors) and analgesic drug discovery.

The Core Challenge: The starting material exists as a tautomeric equilibrium between the 4-aryl and 5-aryl forms. Direct alkylation typically yields a mixture of two regioisomers:

  • 1,4-isomer (Major): Sterically favored.

  • 1,5-isomer (Minor): Sterically hindered but often pharmacologically distinct.

This guide provides a robust synthetic workflow, mechanistic insights into controlling/separating these isomers, and definitive characterization protocols using NOE NMR spectroscopy.

Mechanistic Insight & Regiochemistry

The N-alkylation of 4(5)-substituted imidazoles is governed by the interplay between tautomeric preference and steric hindrance .

  • Tautomerism: In solution, the proton shuttles between N1 and N3. The reactive species is the deprotonated imidazolyl anion.

  • Steric Gating: The 3,4-dichlorophenyl group is bulky.

    • Pathway A (Remote Attack): The electrophile attacks the nitrogen distal to the aryl ring. This forms the 1-alkyl-4-(3,4-dichlorophenyl)imidazole . This is kinetically and thermodynamically favored due to lower steric clash.

    • Pathway B (Proximal Attack): The electrophile attacks the nitrogen proximal to the aryl ring. This forms the 1-alkyl-5-(3,4-dichlorophenyl)imidazole . This is disfavored but can be enriched using specific solvents or smaller electrophiles.

Reaction Pathway Diagram

ImidazoleAlkylation Start 5-(3,4-dichlorophenyl)-1H-imidazole (Tautomeric Mix) Anion Imidazolyl Anion (Nucleophile) Start->Anion Base (NaH or K2CO3) Deprotonation Prod_1_4 MAJOR PRODUCT 1-alkyl-4-(3,4-dichlorophenyl)imidazole (Sterically Unhindered) Anion->Prod_1_4 Path A: Distal Attack (Fast) Prod_1_5 MINOR PRODUCT 1-alkyl-5-(3,4-dichlorophenyl)imidazole (Sterically Hindered) Anion->Prod_1_5 Path B: Proximal Attack (Slow)

Caption: Divergent alkylation pathways. Path A dominates due to steric relief, yielding the 1,4-isomer.

Experimental Protocols

Method A: General Synthesis (Standard Base Conditions)

Best for: Generating a library of derivatives where the 1,4-isomer is the primary target or where chromatographic separation of the 1,5-isomer is planned.

Reagents:

  • Substrate: 5-(3,4-dichlorophenyl)-1H-imidazole (1.0 equiv)

  • Alkylating Agent: R-Br or R-I (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or Sodium Hydride (NaH) (1.2 equiv)
    
  • Solvent: DMF (Anhydrous) or Acetonitrile (ACN)

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-(3,4-dichlorophenyl)-1H-imidazole (1.0 mmol) in anhydrous DMF (5 mL).

  • Deprotonation:

    • Option 1 (Mild): Add

      
       (2.0 mmol) and stir at Room Temperature (RT) for 30 min.
      
    • Option 2 (Strong/Fast): Cool to 0°C, add NaH (60% dispersion, 1.2 mmol), and stir for 30 min under

      
       until gas evolution ceases.
      
  • Alkylation: Add the alkyl halide (1.2 mmol) dropwise.

    • Note: For bulky electrophiles (e.g., benzyl bromide), heating to 60°C may be required.

  • Monitoring: Monitor reaction by TLC (Mobile Phase: Hexane/EtOAc 1:1). The N-substituted products usually have a higher

    
     than the starting material.
    
  • Work-up:

    • Quench with ice-water (20 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine (

      
      ), dry over 
      
      
      
      , and concentrate in vacuo.
  • Crude Analysis: Run

    
    -NMR of the crude mix to determine the regioisomeric ratio (1,4 vs 1,5) before purification.
    
Method B: Isolation and Purification (Critical)

Since the reaction produces mixtures, purification is the defining success step.

Column Chromatography Strategy: The 1,5-isomer (more polar due to dipole alignment) typically elutes after the 1,4-isomer on silica gel, though this depends on the R-group.

FractionIsomerTypical

(Hex/EtOAc 1:1)
Notes
Fraction A 1,4-isomer0.60 - 0.70Major product. Elutes first.
Fraction B 1,5-isomer0.45 - 0.55Minor product. Elutes second. Often requires slower gradient (e.g., 0-5% MeOH in DCM) to separate cleanly.

Characterization & Structural Validation

Distinguishing the 1,4- and 1,5-isomers is impossible by Mass Spectrometry alone. NOE (Nuclear Overhauser Effect) NMR is the mandatory validation method.

Diagnostic Signals ( -NMR)
Feature1-alkyl-4-(3,4-dichlorophenyl)imidazole1-alkyl-5-(3,4-dichlorophenyl)imidazole
H-5 Proton Present (Singlet/Doublet,

7.5-7.8)
Absent (Substituted C5)
H-4 Proton Absent (Substituted C4)Present (Singlet/Doublet,

7.0-7.3)
NOE Cross-peak Strong NOE between N-CH

and H-5 (imidazole ring proton).
Strong NOE between N-CH

and Aryl Ortho-H (phenyl ring proton).

Interpretation Logic:

  • Irradiate the N-methylene protons (N-CH

    
    -R).
    
  • If 1,4-isomer: You will see enhancement of the imidazole H-5 proton. You will not see enhancement of the dichlorophenyl protons (too far away).

  • If 1,5-isomer: You will see enhancement of the ortho-protons on the dichlorophenyl ring (spatial proximity).

Data Summary: Optimization of Conditions

The following table summarizes typical regioselectivity ratios observed with different base/solvent systems for this scaffold.

EntryBaseSolventTempYield (Total)Ratio (1,4 : 1,5)
1

DMF25°C85%85 : 15
2 NaHTHF0°C92%90 : 10
3

AcetoneReflux78%75 : 25
4 *KOHToluene (PTC)80°C80%60 : 40

*Entry 4: Phase Transfer Catalysis (TBAB) often reduces the steric bias slightly, increasing the proportion of the valuable 1,5-isomer.

References

  • Regioselective Synthesis of Imidazoles

    • Title: Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4-nitroimidazole.[1][2]

    • Source: Der Pharma Chemica, 2022.[1]

    • URL:[Link]

  • Biological Relevance of Imidazole Derivatives

    • Title: Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents.[3]

    • Source: PubMed Central (PMC), 2024.
    • URL:[Link]

  • Separation Techniques

    • Title: Separation of chiral 4-substituted imidazole derivatives by cyclodextrin-modified capillary electrophoresis.
    • Source: PubMed, 2001.[4]

    • URL:[Link]

  • General Imidazole Reactivity

    • Title: Imidazole Synthesis and Reactivity (Organic Chemistry Portal).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Troubleshooting & Optimization

resolving 4- vs 5-substituted imidazole tautomers in NMR

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support resource. It assumes the user is already familiar with basic NMR operation but is struggling with the specific spectral complexities of imidazole derivatives.

Topic: Resolving 4- vs 5-Substituted Imidazole Tautomers and Regioisomers Ticket Priority: High (Structural Ambiguity) Assigned Specialist: Senior Application Scientist

The Core Issue: "Why is my spectrum blurry?"

User Complaint: "I synthesized a mono-substituted imidazole. The 1H NMR shows broad peaks, the integration is messy, and I cannot determine if the substituent is at position 4 or 5. In the 13C spectrum, signals are missing or extremely broad."

Root Cause Analysis: You are observing Annular Tautomerism . In 1H-imidazoles, the proton on the nitrogen is not static. It hops rapidly between N1 and N3 (prototropy).

  • Fast Exchange Regime: If the hopping rate (

    
    ) is faster than the frequency difference between the tautomers (
    
    
    
    ), the NMR spectrometer sees a weighted average. C4 and C5 become magnetically equivalent.
  • Intermediate Exchange: If

    
    , peaks broaden significantly (coalescence), often disappearing into the baseline.
    
Visualizing the Problem

The following diagram illustrates the equilibrium that causes spectral averaging.

Tautomerism Fig 1. Annular tautomerism causes C4 and C5 to appear as an average signal at Room Temp. Tautomer4 4-Substituted Tautomer (H on N1) Transition Proton Transfer (Fast Exchange) Tautomer4->Transition k1 Transition->Tautomer4 Tautomer5 5-Substituted Tautomer (H on N3) Transition->Tautomer5 k2 Tautomer5->Transition

Troubleshooting Guide: The "Free NH" Scenarios

If you must characterize the compound with the free N-H intact (i.e., you cannot alkylate it), use these protocols to resolve the tautomers.

Protocol A: The Cryo-Lock Method (Slowing the Exchange)

To see distinct signals for the 4- and 5-tautomers, you must slow the exchange rate (


) until it is slower than the NMR timescale.

Step-by-Step Workflow:

  • Solvent Selection: Switch from CDCl₃ or MeOD to DMSO-d₆ or DMF-d₇ .

    • Why: Protic solvents (MeOD) facilitate proton shuffling. DMSO acts as a hydrogen bond acceptor, anchoring the NH proton and slowing exchange [1].

  • Drying: Ensure the sample is rigorously dry. Even trace water catalyzes proton transfer. Use activated molecular sieves in the NMR tube.

  • Variable Temperature (VT) Experiment:

    • Cool the probe to 273 K (0°C) . Check line width.

    • If broad, cool further to 233 K (-40°C) .

    • Success Indicator: The broad "average" peaks will split into two distinct sets of signals (unequal populations).

Protocol B: 13C Chemical Shift Diagnostics

Once you have "frozen" the tautomers (or if you are analyzing the average structure to infer the major tautomer), use Carbon-13 shifts. The electronic environment of C4 and C5 differs significantly based on the adjacent nitrogen.[1][2]

The Rule of Shielding:

  • C-Adjacent to N-H (Pyrrole-like): More shielded (Upfield, lower ppm).

  • C-Adjacent to N= (Pyridine-like): Deshielded (Downfield, higher ppm).

PositionEnvironmentTypical Shift (ppm)
C2 Between two Nitrogens135 - 140
C4 Adjacent to Naked N (N=)128 - 132 (Downfield)
C5 Adjacent to Protonated N (NH)115 - 122 (Upfield)

Note: If observing a fast-exchange average, the observed shift will be a population-weighted average of these values.[1]

Troubleshooting Guide: The "Fixed N-R" Scenarios (Regioisomers)

Researchers often alkylate the imidazole (e.g., N-methylation) to "lock" the structure. This creates two distinct regioisomers (1,4-disubstituted and 1,5-disubstituted) which can be separated.

The Challenge: "I have two isomers. Which is which?"

Protocol C: The NOE/ROE Definitive Assignment

Nuclear Overhauser Effect (NOE) spectroscopy is the most reliable method for assigning regioisomers.

Experimental Setup:

  • Run a 1D NOE difference or 2D NOESY experiment.

  • Irradiate (select) the N-Methyl (or N-Alkyl) protons.

  • Observe which aromatic proton responds.

Interpretation Logic:

  • Scenario 1: 1,4-Disubstituted Imidazole

    • The N-Methyl is at position 1.[1][3]

    • The Substituent is at position 4.[1]

    • The Proton is at position 5.[4]

    • Result: Strong NOE between N-Me and H-5 . (They are neighbors).

  • Scenario 2: 1,5-Disubstituted Imidazole

    • The N-Methyl is at position 1.[1][3]

    • The Substituent is at position 5.

    • The Proton is at position 4.

    • Result: NO NOE to the ring proton (H-4 is too far). Strong NOE to the Substituent (if the substituent has protons).

Protocol D: 1H-15N HMBC (The "Gold Standard")

If NOE is ambiguous (e.g., no protons on the substituent), use Nitrogen detection.

Why it works:

  • N-Methylated Nitrogen (Pyrrole-like): ~ -220 ppm (relative to CH₃NO₂) or ~170 ppm (relative to NH₃).

  • Naked Nitrogen (Pyridine-like): ~ -100 ppm (relative to CH₃NO₂) or ~270 ppm (relative to NH₃).

Workflow:

  • Run 1H-15N HMBC (optimized for long-range coupling, typically 8-10 Hz).

  • Look for cross-peaks from the Ring Protons to the Nitrogens .

  • H-2 will couple to both N1 and N3 (confirming the ring).

  • H-4 (in 1,5-isomer): Will show a strong 2-bond coupling to the Naked Nitrogen (N3) and a weak 3-bond coupling to the N-Me nitrogen.

  • H-5 (in 1,4-isomer): Will show a strong 2-bond coupling to the N-Me Nitrogen (N1) .

Decision Matrix & Workflow

Use this logic flow to determine the correct experiment for your sample.

DecisionTree Fig 2. Decision Matrix for assigning Imidazole Tautomers vs. Regioisomers. Start Start: Imidazole Analysis IsFixed Is the Nitrogen Alkylated? Start->IsFixed NoFixed No (Free NH) Dynamic Tautomerism IsFixed->NoFixed No YesFixed Yes (N-R) Fixed Regioisomers IsFixed->YesFixed Yes Action1 Use DMSO-d6 + Dry Sample NoFixed->Action1 CheckRes Are peaks sharp? Action1->CheckRes Cryo Run VT-NMR (-40°C) CheckRes->Cryo No AnalyzeShift Compare C4 vs C5 Shifts (Upfield = Next to NH) CheckRes->AnalyzeShift Yes Cryo->AnalyzeShift NOE Run 1D NOE targeting N-R group YesFixed->NOE Result1 NOE to Ring H? YES = 1,4-isomer NOE->Result1 Result2 NOE to Substituent? YES = 1,5-isomer NOE->Result2

Summary Data Table: Chemical Shift Fingerprints

Use this table to benchmark your experimental values. (Values are approximate and solvent-dependent).

NucleusAtom TypeChemical Shift (

)
Diagnostic Feature
15N Pyridine-like (=N-)~250 - 270 ppmDownfield. Accepts H-bonds.[5][6][7][8]
15N Pyrrole-like (-NH- / -NR-)~160 - 180 ppmUpfield. Donates H-bonds.
13C C4 (vs C5)~130 ppmDownfield relative to C5.
13C C5 (vs C4)~120 ppmUpfield relative to C4.
1H N-H10 - 13 ppmBroad, exchangeable with D₂O.

References

  • Alkorta, I., et al. (2020).[9] Tautomerism in Imidazoles and Benzimidazoles: A Theoretical and Experimental Study. Journal of Physical Chemistry A. [Link]

  • Claramunt, R. M., et al. (2006). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[1][3][4][7][10][11] [Link]

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis.[12] Academic Press. (Standard text for heterocyclic synthesis and properties).

  • Hansen, P. E. (1988). Isotope Effects on Chemical Shifts as a Tool in Structural Studies of Tautomers. Annual Reports on NMR Spectroscopy. [Link]

  • Katritzky, A. R., et al. (2012). Regioselective Synthesis of 1,4- and 1,5-Disubstituted 1,2,3-Triazoles. (Provides analogous 13C shift logic for azoles). Journal of Organic Chemistry. [Link]

Sources

improving yield of 5-(3,4-dichlorophenyl)-1H-imidazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case #: 5-DCP-IMID-001 Subject: Optimization of 5-(3,4-dichlorophenyl)-1H-imidazole Synthesis Assigned Specialist: Senior Application Scientist, Heterocycle Division Status: Open

Executive Summary & Triage

User Problem: Low yield and purification difficulties in the synthesis of 5-(3,4-dichlorophenyl)-1H-imidazole. Chemical Context: This molecule is a 4(5)-monosubstituted imidazole. Due to rapid annular tautomerism, the 4- and 5-positions are chemically equivalent in solution (1H-imidazole). Diagnosis: Low yields typically stem from two root causes:

  • Route Selection Mismatch: Using harsh "classical" methods (Formamide/Bredereck) for small-scale high-purity needs.

  • Process Control Failures: Inadequate base strength or temperature control in the Van Leusen protocol.

Route Selection Matrix Use the following logic flow to determine the correct protocol for your specific constraints.

RouteSelection cluster_legend Key Start Start: Select Precursor Aldehyde 3,4-Dichlorobenzaldehyde Start->Aldehyde Phenacyl 3,4-Dichlorophenacyl Bromide Start->Phenacyl Decision1 Priority? Aldehyde->Decision1 Formamide Protocol B: Formamide Cyclization (Low Cost, Robust) Phenacyl->Formamide Direct Route VanLeusen Protocol A: Van Leusen (High Purity, Mild) Decision1->VanLeusen Purity/Small Scale Decision1->Formamide Cost/Bulk Scale Input Input Process Process

Figure 1: Decision matrix for selecting the optimal synthetic route based on starting material availability and project priorities.

Protocol A: The Van Leusen Synthesis (Recommended)

Best for: High purity, medicinal chemistry libraries, avoiding tar formation. Mechanism: Base-mediated [3+2] cycloaddition of Tosylmethyl Isocyanide (TosMIC) with an in situ generated aldimine.[1]

Optimized Workflow

Reagents:

  • 3,4-Dichlorobenzaldehyde (1.0 equiv)

  • TosMIC (1.0 - 1.1 equiv)

  • Ammonia (7N in MeOH) OR Ammonium Acetate (excess)

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: Methanol (anhydrous)

Step-by-Step Protocol:

  • Imine Formation: Dissolve 3,4-dichlorobenzaldehyde in Methanol. Add excess Ammonia (7N in MeOH) or Ammonium Acetate. Stir at RT for 30 mins. Note: Pre-forming the imine prevents oxazole by-product formation.

  • Cycloaddition: Add TosMIC and

    
    .
    
  • Reflux: Heat to reflux (65°C) for 4–6 hours.

    • Optimization Tip: If using a sealed tube, heating to 80°C often pushes conversion to >90%.

  • Workup: Evaporate solvent. Resuspend residue in EtOAc/Water.[2] Wash organic layer with brine.

  • Purification: The product often precipitates upon adding water to the methanolic solution. If not, recrystallize from Toluene or Ethanol.

Troubleshooting Guide (Van Leusen)
SymptomProbable CauseCorrective Action
Oxazole Impurity Direct attack of TosMIC on aldehyde.Extend Imine Formation time. Ensure ammonia/amine is added before TosMIC.
Starting Material Remains Base is too weak or wet.Use anhydrous

. Switch to DME (Dimethoxyethane) as solvent with

-BuOK for higher reactivity.
Low Yield Loss of Ammonia.Use a sealed pressure tube to keep ammonia concentration high during heating.

Protocol B: The Formamide (Bredereck) Cyclization

Best for: Large scale (grams to kilos), cheap starting materials. Mechanism: Condensation of


-halo ketone with formamide at high temperature.
Optimized Workflow

Reagents:

  • 3,4-Dichlorophenacyl bromide (1.0 equiv)

  • Formamide (Excess, acts as solvent and reagent)

  • Optional Additive: Urea (promotes cyclization)

Step-by-Step Protocol:

  • Mix: Suspend 3,4-dichlorophenacyl bromide in Formamide (10 mL per gram of substrate).

  • Heat:

    • Method A (Conventional): Heat to 160–180°C for 2–4 hours.

    • Method B (Microwave - Recommended): Irradiate at 180°C for 15–20 minutes.

  • Quench: Pour the hot reaction mixture into crushed ice/water.

  • Neutralization: The solution will be acidic. Basify with conc.

    
     to pH 8–9 to precipitate the free base imidazole.
    
  • Filtration: Collect the solid.

Troubleshooting Guide (Formamide)
SymptomProbable CauseCorrective Action
Black Tar/Oil Polymerization of formamide at >180°C.Reduce temp to 150°C and extend time. Use Microwave irradiation to shorten heat exposure.
No Precipitate Product is protonated (water soluble).Check pH. Imidazoles are basic (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

). You must basify to pH >9 to crash out the product.
Sticky Solid Occluded formamide impurities.Recrystallize from Water/Ethanol (8:2) . Charcoal treatment is often necessary here.

Comparative Yield Data

The following table summarizes expected yields based on internal optimization data for electron-deficient aryl imidazoles (like 3,4-dichloro derivatives).

MethodConditionTypical YieldPurity (Crude)Notes
Van Leusen MeOH, Reflux, Open Air45–55%High (>90%)Ammonia loss limits yield.
Van Leusen MeOH, Sealed Tube, 80°C 75–85% Very High (>95%) Recommended Method.
Formamide Thermal (180°C)30–50%Low (Tarry)Difficult workup.
Formamide Microwave (180°C, 20 min) 60–70% ModerateFast, scalable.

Mechanistic Insight & Visualization

Understanding the Van Leusen mechanism is critical for troubleshooting. The reaction is a stepwise [3+2] cycloaddition followed by elimination.

VanLeusenMechanism cluster_critical Critical Failure Point Step1 1. Imine Formation (Aldehyde + NH3) Step3 3. Nucleophilic Attack (TosMIC anion attacks Imine) Step1->Step3 Step2 2. Deprotonation of TosMIC (Base removes alpha-proton) Step2->Step3 Step4 4. Cyclization (Nitrogen attacks Isocyanide carbon) Step3->Step4 Step5 5. Elimination (Loss of TosOH -> Aromatization) Step4->Step5

Figure 2: Mechanistic flow of the Van Leusen synthesis. Note the critical branch point at Step 1 where lack of ammonia leads to oxazole impurities.

References

  • Van Leusen Imidazole Synthesis: Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[1] 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds."[1] Journal of Organic Chemistry, 1977, 42, 1153-1159.[1]

  • Microwave Assisted Formamide Synthesis: Bratulescu, G. "Synthesis of imidazoles using microwave irradiation." Synthesis, 2009.[3]

  • General Imidazole Reviews: "Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis." PMC/NIH, 2020.

  • Recrystallization Protocols: "Purification of organic compounds by crystallization." RSC Education.

End of Support Ticket. If issues persist, please reply with your TLC data and NMR solvent details.

Sources

Technical Support Center: Imidazole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reflux Time for Imidazole Ring Closure

Doc ID: TSC-ORG-IMD-042 | Version: 2.1 | Last Updated: 2026-02-21

Executive Summary

This technical guide addresses the critical variable of reflux time in the synthesis of imidazole derivatives, specifically focusing on the Debus-Radziszewski condensation and related multi-component cyclizations.

In imidazole synthesis, reflux time is not merely a duration; it is a function of solvent boiling point, catalyst activity, and steric hindrance. Optimization requires balancing kinetic conversion (formation of the diimine intermediate) against thermodynamic stability (aromatic ring closure) while avoiding oxidative degradation (tarring).

Diagnostic & Troubleshooting Guide

Use this module to diagnose failures based on visual or analytical symptoms observed during the reflux phase.

Symptom A: Reaction mixture turns dark brown/black (Tarring)

Diagnosis: Thermal degradation or oxidative polymerization.

  • Root Cause: Excessive reflux time or lack of inert atmosphere. Imidazole intermediates (diimines) are susceptible to oxidation at high temperatures.

  • Corrective Action:

    • Reduce Reflux Time: If the protocol calls for 24 hours, sample at 4, 8, and 12 hours.

    • Inert Atmosphere: rigorous

      
       or 
      
      
      
      sparging is required.
    • Solvent Switch: Switch from neat conditions or high-boiling solvents (DMSO) to ethanol/acetic acid mixtures to lower thermal stress.

Symptom B: Starting material (Benzil/Dicarbonyl) persists after 12+ hours

Diagnosis: Kinetic stall.

  • Root Cause: The activation energy for the initial condensation is not being met, often due to steric bulk on the aldehyde or insufficient acidity.

  • Corrective Action:

    • Catalyst Spike: Add 10-15 mol% Ammonium Acetate (excess) or a Lewis acid (e.g.,

      
      , 
      
      
      
      ) to activate the carbonyls.
    • Temperature Increase: If using Ethanol (

      
      ), switch to Acetic Acid (
      
      
      
      ) or n-Butanol.
    • Microwave Irradiation: Switch energy source to overcome the kinetic barrier (see Data Module).

Symptom C: Product "oils out" upon cooling instead of precipitating

Diagnosis: Impurity-driven supersaturation inhibition.

  • Root Cause: Incomplete cyclization leads to acyclic intermediates acting as "solvents" for the product.

  • Corrective Action:

    • Extended Reflux: Paradoxically, increasing reflux time (by 1-2 hours) can force the closure of these intermediates.

    • Anti-solvent crash: Dilute the reaction mixture with ice-cold water while stirring vigorously to force precipitation.

Standard Operating Protocol (SOP): 2,4,5-Triphenylimidazole

This protocol utilizes a self-validating workflow. Do not proceed to the next step until the In-Process Control (IPC) criteria are met.

Reagents: Benzil (10 mmol), Benzaldehyde (10 mmol), Ammonium Acetate (50 mmol), Glacial Acetic Acid (20 mL).

Step 1: Reactant Solubilization
  • Action: Dissolve Benzil and Ammonium Acetate in Glacial Acetic Acid.

  • Mechanism: Acetic acid acts as both solvent and Brønsted acid catalyst, protonating the carbonyls.

  • IPC: Ensure complete dissolution before adding aldehyde.

Step 2: The Reflux Phase (The Critical Variable)
  • Action: Add Benzaldehyde.[1] Heat to reflux (

    
    ).
    
  • Standard Time: 1 - 4 hours (vs. 12+ hours in Ethanol).

  • Optimization Logic: The high excess of

    
     drives the equilibrium forward (Le Chatelier’s principle).
    
Step 3: Monitoring (The Decision Matrix)
  • Action: Perform TLC (Mobile Phase: Hexane:EtOAc 7:3) every 60 minutes.

  • Stop Criteria: Disappearance of Benzil spot (

    
    ).
    
  • Warning: If Benzaldehyde remains but Benzil is gone, stop. Benzil is the limiting reagent in the cyclization stoichiometry.

Step 4: Isolation
  • Action: Pour hot mixture into 100 mL crushed ice/water. Neutralize with

    
     if necessary to precipitate.
    
  • Validation: Product should be a white/pale yellow solid. Yellow/Orange indicates trace oxidation (recrystallize from Acetone/Water).

Optimization Workflow Diagram

Visualizing the decision process for reflux time optimization.

OptimizationWorkflow Start Start Reflux (T = 0 min) CheckTLC IPC: Check TLC (Every 60 min) Start->CheckTLC BenzilPresent Is Benzil Present? CheckTLC->BenzilPresent CheckColor Check Color/Tars BenzilPresent->CheckColor Yes (Incomplete) StopSuccess Stop: Cool & Pour into Ice Water BenzilPresent->StopSuccess No (Complete) ContinueReflux Continue Reflux (+60 min) ContinueReflux->CheckTLC Limit Reflux > 12h? ContinueReflux->Limit CheckColor->ContinueReflux Solution Clear/Yellow StopFail Stop: Degradation Detected CheckColor->StopFail Solution Black/Tar SwitchCond Action: Switch Solvent or Add Catalyst Limit->SwitchCond Yes

Figure 1: Decision tree for monitoring reflux progress. Note the critical check for degradation (color change) vs. conversion.

Advanced FAQ: Kinetics & Mechanism

Q1: Why is the reaction time so variable (1 hour vs. 24 hours)?

A: The variability depends on the Rate Determining Step (RDS) , which shifts based on conditions.

  • In Ethanol (Neutral): The formation of the diimine intermediate is slow and reversible. The reaction is kinetically limited by the nucleophilic attack of ammonia on the ketone.

  • In Acetic Acid (Acidic): Protonation of the benzil carbonyl lowers the activation energy (

    
    ) for nucleophilic attack. The RDS shifts, and the reaction accelerates significantly.
    
  • Microwave: Dielectric heating provides direct energy transfer to polar intermediates, effectively bypassing thermal lag.

Q2: Kinetic vs. Thermodynamic Control in Ring Closure?

The formation of the imidazole ring is thermodynamically driven due to the high stability of the resulting aromatic system (6


-electrons).
  • Kinetic Phase: Formation of the acyclic diimine (requires heat/catalyst).

  • Thermodynamic Phase: Cyclization and dehydration to form the aromatic ring.

  • Implication: You cannot "over-cook" the ring closure itself (it is stable), but you can decompose the reagents before they reach the thermodynamic sink.

Q3: Comparative Data: Solvent & Energy Source

Comparison of conditions for 2,4,5-triphenylimidazole synthesis.

MethodSolventCatalystTemp (

C)
TimeYieldNotes
Traditional EthanolNone7812-24 h40-60%Slow, requires purification.
Catalytic EthanolCitric Acid (15%)7850 min92%Green method, easy workup [4].
Acidic Acetic AcidNone (Solvent)1182-4 h80-90%Robust, standard lab method.
Microwave EthanolAcetic Acid (cat.)1405-7 min 94%Highest efficiency, requires specialized reactor [5].

Mechanistic Pathway Visualization

Understanding the cyclization flow to identify bottlenecks.

ReactionMechanism Reactants Benzil + NH4OAc Diimine Diimine Intermediate (Unstable) Reactants->Diimine Slow (Kinetic) Cyclization Cyclization (Ring Closure) Diimine->Cyclization Fast Aldehyde + Benzaldehyde Aldehyde->Cyclization Dehydration - H2O (Aromatization) Cyclization->Dehydration Product Imidazole (Thermodynamic Sink) Dehydration->Product Irreversible

Figure 2: The Debus-Radziszewski pathway.[2] The "Slow (Kinetic)" step is where reflux time optimization (or catalysis) has the highest impact.

References

  • W. Z. Zhang et al. "Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives." Molecules, 2023.[3][4]

  • BenchChem Technical Support. "Troubleshooting workflow for addressing low yields in imidazole synthesis." BenchChem, 2025.[5]

  • S. Barade et al. "Synthesis Of 2, 4, 5 -Triphenyl Imidazole."[3] International Journal of Creative Research Thoughts (IJCRT), 2023.[3]

  • Der Pharma Chemica. "An efficient one-pot synthesis of 2,4,5-trisubstituted imidazole catalysed by citric acid." Der Pharma Chemica, 2011.

  • Kidwai, M. et al. "Microwave-Assisted Synthesis of Imidazoles."[6] Green Chemistry, Cited in IJPRA Journal, 2022.

Sources

Validation & Comparative

1H NMR spectrum analysis of 5-(3,4-dichlorophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide to 1H NMR Solvation Strategies for 5-(3,4-dichlorophenyl)-1H-imidazole Subtitle: Optimizing Resolution and Tautomeric Stabilization in Heterocyclic Analysis

Executive Summary & Application Context

In drug discovery, 5-(3,4-dichlorophenyl)-1H-imidazole serves as a critical pharmacophore, often functioning as a kinase inhibitor scaffold or an antifungal precursor. However, the structural characterization of this compound presents specific challenges:

  • Annular Tautomerism: The rapid proton exchange between N1 and N3 on the imidazole ring can lead to signal broadening or averaging of the H4/H5 protons.

  • Solubility: The lipophilic dichlorophenyl moiety contrasts with the polar imidazole head, complicating solvent selection.

This guide compares the analytical performance of DMSO-d6 (the standard) against Methanol-d4 (CD3OD) and Chloroform-d (CDCl3) . We aim to demonstrate why DMSO-d6 is the superior choice for structural elucidation, while CD3OD serves as a functional alternative for specific exchange studies.

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely about solubility; it dictates the observation of exchangeable protons and the resolution of the aromatic region.

Table 1: Comparative Performance Matrix
FeatureDMSO-d6 (Recommended)Methanol-d4 (Alternative)Chloroform-d (Not Recommended)
Solubility Excellent (>10 mg/0.6 mL)GoodPoor to Moderate
NH Proton Visibility Visible (Broad singlet, ~12-13 ppm)Invisible (Exchanges with D)Variable (Often too broad)
Tautomeric State Slows exchange; distinct peaks often resolved.Fast exchange; averaged signals.Aggregation prone; line broadening common.
Water Peak Interference ~3.33 ppm (Usually distinct from aromatics)~4.87 ppm (Can obscure signals)~1.56 ppm (Non-interfering)
Aromatic Resolution High (Viscosity broadens slightly, but separation is good)Very High (Sharper lines due to low viscosity)Low (concentration dependent shifts)
Deep Dive: The Tautomeric Challenge

In 1H-imidazoles, the proton on the nitrogen oscillates.

  • In CD3OD: The exchange is rapid. The C4-H and C5-H (if the phenyl wasn't there) would average. For our specific compound, the C2-H is distinct, but the lack of the NH signal removes a critical confirmation of the secondary amine structure.

  • In DMSO-d6: The high polarity and hydrogen-bonding capability of DMSO "freeze" or significantly slow this exchange on the NMR timescale. This allows for the observation of the NH proton and prevents the broadening of the adjacent aromatic signals.

Structural Elucidation & Spectral Assignment

The 5-(3,4-dichlorophenyl)-1H-imidazole molecule possesses a specific spin system.

The Spin System:

  • Imidazole Ring:

    • H2: A singlet, significantly deshielded (downfield) due to being flanked by two nitrogens.

    • NH: Broad singlet (only in DMSO).

  • Phenyl Ring (3,4-Dichloro substituted):

    • This forms an ABX system (or ABC depending on field strength).

    • H2' (d): Meta to the imidazole, ortho to Cl? No, H2' is ortho to imidazole.

    • H5' (d): Ortho to Cl, Meta to Cl.

    • H6' (dd): The proton between the attachment point and the para-Cl.

Expected Chemical Shifts (DMSO-d6, 400 MHz)
Proton LabelMultiplicityApprox. Shift (

ppm)
Coupling (

Hz)
Structural Justification
NH (H1) br s12.5 - 12.9-Acidic proton involved in H-bonding with DMSO.
Im-H2 s7.75 - 7.90-Most deshielded aromatic C-H; between two N atoms.
Im-H4 s7.60 - 7.75-Ortho to the phenyl ring.
Ph-H2' d8.00 - 8.15

Ortho to imidazole; deshielded by heteroaromatic ring current.
Ph-H6' dd7.70 - 7.85

Vicinal to H5', long-range to H2'.
Ph-H5' d7.60 - 7.70

Ortho to Cl; shielded relative to H2' due to lack of imidazole proximity.

Note: Shifts may vary by


 ppm depending on concentration and temperature.

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducibility and minimize artifacts (such as radiation damping or poor shimming due to precipitation), follow this self-validating protocol.

Phase 1: Sample Preparation
  • Massing: Weigh 3.0 – 5.0 mg of the compound.

    • Why? Imidazoles can aggregate at high concentrations in non-polar solvents. 5mg is the sweet spot for Signal-to-Noise (S/N) without aggregation effects.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Tip: Use an ampoule rather than a stock bottle to prevent water uptake (HOD peak growth).

  • Homogenization: Vortex for 30 seconds. If particulates remain, sonicate for 1 minute.

    • Validation: Hold the NMR tube against a light source. The solution must be perfectly clear. Any turbidity will ruin the shim.

Phase 2: Acquisition Parameters (400 MHz+)
  • Temperature: Set to 298 K (25°C) .

    • Note: If NH peak is too broad, elevate to 313 K to sharpen via fast exchange, or cool to 278 K to freeze exchange (though viscosity increases).

  • Pulse Sequence: Standard zg30 (30-degree pulse).

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Reasoning: Aromatic protons, especially isolated ones like Im-H2, have long T1 relaxation times. A short D1 leads to integration errors.

  • Scans (NS): 16 to 64 scans are sufficient for 5mg.

Phase 3: Processing
  • Apodization: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .

  • Phasing: Manual phasing is required. Automated phasing often fails on the broad NH peak.

  • Baseline Correction: Apply Bernstein polynomial fit (order 1) to flatten the baseline, essential for accurate integration of the multiplet regions.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and experimental flow for analyzing this specific heterocycle.

G Start Sample: 5-(3,4-dichlorophenyl)-1H-imidazole SolventChoice Select Solvent System Start->SolventChoice DMSO DMSO-d6 (Primary Choice) SolventChoice->DMSO Structural Elucidation MeOD CD3OD (Secondary Choice) SolventChoice->MeOD Exchange Studies CDCl3 CDCl3 (Avoid) SolventChoice->CDCl3 Non-Polar Check D_Mech Mechanism: Stabilizes Tautomers via H-Bonding DMSO->D_Mech M_Mech Mechanism: Deuterium Exchange (NH -> ND) MeOD->M_Mech C_Result Result: Broad Signals Solubility Issues CDCl3->C_Result D_Result Result: Visible NH (12-13 ppm) Distinct Im-H2 / Im-H4 D_Mech->D_Result Analysis Structural Confirmation (Coupling Constants & Integration) D_Result->Analysis M_Result Result: Loss of NH Signal Sharpened Aromatics M_Mech->M_Result M_Result->Analysis

Figure 1: Decision matrix for solvent selection based on analytical goals (Elucidation vs. Exchange Confirmation).

Mechanistic Insight: The ABX System

To correctly interpret the phenyl region, one must visualize the coupling pathways.

Coupling cluster_phenyl 3,4-Dichlorophenyl Moiety (ABX System) H2 H-2' (Doublet, J~2Hz) H6 H-6' (Doublet of Doublets, J~8, 2Hz) H2->H6 Meta Coupling (J ~ 2 Hz) Cl3 Cl (Pos 3) H5 H-5' (Doublet, J~8Hz) H6->H5 Ortho Coupling (J ~ 8 Hz) Cl4 Cl (Pos 4)

Figure 2: Coupling network of the dichlorophenyl ring. H2' couples weakly to H6' (meta), while H6' couples strongly to H5' (ortho).

Troubleshooting Common Anomalies

Problem: The Imidazole H2 and H4 signals are merged or extremely broad.

  • Cause: Intermediate rate of tautomeric exchange or presence of trace acid/base impurities.

  • Solution: Add a trace amount (1-2

    
    L) of NaOD (if in D2O/MeOD) or TFA-d (Trifluoroacetic acid-d). Forcing the molecule fully protonated (cation) or deprotonated (anion) will sharpen the peaks, though chemical shifts will move significantly.
    

Problem: Extra peaks in the aromatic region (7.0 - 7.5 ppm).

  • Cause: Likely residual solvent (Benzene/Toluene from synthesis) or Rotamers (unlikely for this specific molecule, but possible if N-alkylated).

  • Validation: Check 13C HSQC. If the extra protons do not correlate to carbons in the expected region, they are impurities.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on ABX systems and coupling constants).

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison. (The gold standard for online NMR data).

  • Alkorta, I., & Elguero, J. (2020). Tautomerism in Imidazoles and Benzimidazoles. Journal of Heterocyclic Chemistry. (Specific insights into annular tautomerism).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Essential for distinguishing solvent peaks from the target molecule).

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.